molecular formula C20H30BrN3O B11353551 4-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide

4-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide

Cat. No.: B11353551
M. Wt: 408.4 g/mol
InChI Key: VLFOYJWAIVWRRY-UHFFFAOYSA-N
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Description

4-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a bromine atom, an ethylpiperazine group, and a cyclohexylmethyl group attached to a benzamide core. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexylmethyl halide reacts with the benzamide.

    Addition of the Ethylpiperazine Group: The final step involves the reaction of the intermediate compound with 1-(4-ethylpiperazin-1-yl)amine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

4-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-N’-ethylpiperazine: Shares the bromophenyl and ethylpiperazine groups but lacks the cyclohexylmethyl group.

    4-bromo-N-(cyclohexylmethyl)benzamide: Similar structure but without the ethylpiperazine group.

    N-(4-ethylpiperazin-1-yl)benzamide: Contains the ethylpiperazine and benzamide groups but lacks the bromine and cyclohexylmethyl groups.

Uniqueness

4-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide is unique due to the combination of its bromine atom, ethylpiperazine group, and cyclohexylmethyl group

Properties

Molecular Formula

C20H30BrN3O

Molecular Weight

408.4 g/mol

IUPAC Name

4-bromo-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]benzamide

InChI

InChI=1S/C20H30BrN3O/c1-2-23-12-14-24(15-13-23)20(10-4-3-5-11-20)16-22-19(25)17-6-8-18(21)9-7-17/h6-9H,2-5,10-16H2,1H3,(H,22,25)

InChI Key

VLFOYJWAIVWRRY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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